3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride
Overview
Description
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride is a synthetic compound with a molecular weight of 308.85 g/mol . It is characterized by its complex structure, which includes an amino group, a dimethylbutanamido group, and a methylhexanoic acid moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves multiple stepsThe final step involves the addition of the hydrochloride group to form the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the dimethylbutanamido group can interact through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid hydrochloride include:
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid: Lacks the hydrochloride group.
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid methyl ester: Contains a methyl ester group instead of the hydrochloride.
3-{[(2S)-2-amino-3,3-dimethylbutanamido]methyl}-5-methylhexanoic acid ethyl ester: Contains an ethyl ester group instead of the hydrochloride. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]-5-methylhexanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O3.ClH/c1-9(2)6-10(7-11(17)18)8-16-13(19)12(15)14(3,4)5;/h9-10,12H,6-8,15H2,1-5H3,(H,16,19)(H,17,18);1H/t10?,12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQAQUZMRHLKHG-ULIKACSMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(=O)O)CNC(=O)C(C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(CC(=O)O)CNC(=O)[C@H](C(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H29ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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